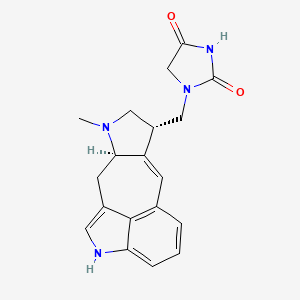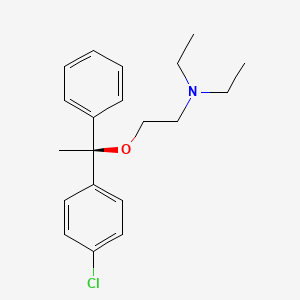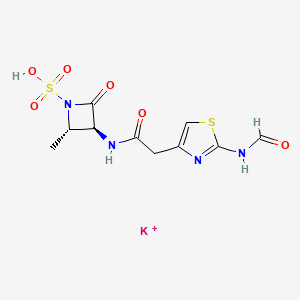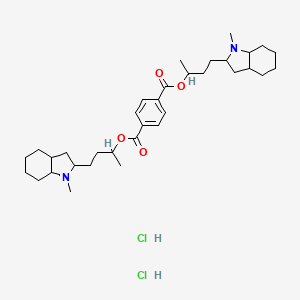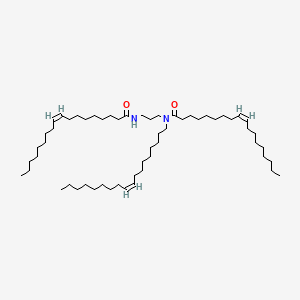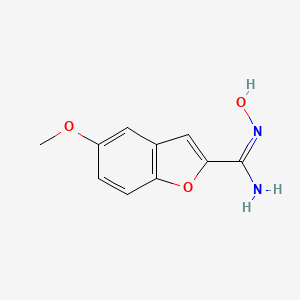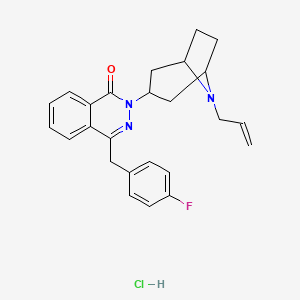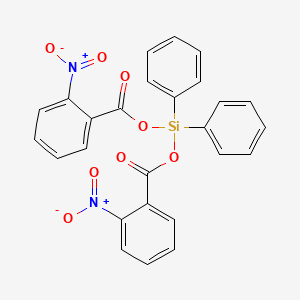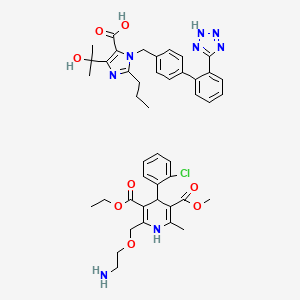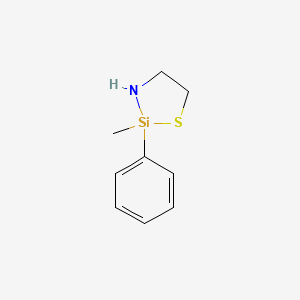
2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclopentane is an organosilicon compound with the molecular formula C9H13NSSi. This compound is characterized by the presence of silicon, sulfur, and nitrogen atoms within a five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclopentane typically involves the reaction of phenylsilane with a suitable thiol and an amine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired ring structure. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclopentane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding silanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Silanes.
Substitution: Various substituted silacyclopentanes
Scientific Research Applications
2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclopentane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as silicone-based polymers and coatings .
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique ring structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclohexane
- 2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclobutane
- 2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclopropane
Uniqueness
2-Methyl-2-phenyl-1-thia-3-aza-2-silacyclopentane is unique due to its five-membered ring structure, which imparts specific chemical and physical properties.
Properties
CAS No. |
84260-23-1 |
|---|---|
Molecular Formula |
C9H13NSSi |
Molecular Weight |
195.36 g/mol |
IUPAC Name |
2-methyl-2-phenyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C9H13NSSi/c1-12(10-7-8-11-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI Key |
BQZOTDIJARJBOS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(NCCS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



